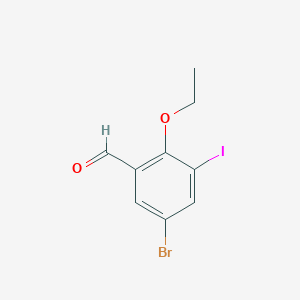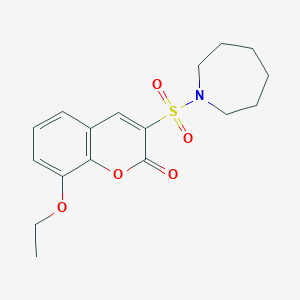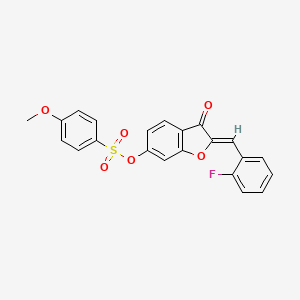![molecular formula C8H14Cl2N2S B2918893 N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride CAS No. 2551115-71-8](/img/structure/B2918893.png)
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2S and its molecular weight is 241.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic CO2 Fixation
Thiazolium carbene-based catalysts derived from vitamin B1, related to the chemical family of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, have been highlighted for their efficacy in catalyzing the N-formylation and N-methylation of amines using CO2 as the carbon source. This process is significant for sustainable synthesis in pharmaceuticals and natural products, operating under ambient conditions with polymethylhydrosiloxane (PMHS) as a reducing agent (Das et al., 2016).
Corrosion Inhibition
A study on Schiff base compounds containing oxygen, nitrogen, and sulfur donors, which are chemically akin to N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, demonstrated their inhibitive effect on the corrosion of mild steel in HCl solution. These findings suggest potential applications in protecting metal surfaces from corrosion (Leçe et al., 2008).
Antimicrobial and Cytotoxic Activity
Azetidine-2-one derivatives of 1H-benzimidazole, structurally related to N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Some of these compounds displayed good antibacterial activity and cytotoxicity in vitro, indicating their potential in medical applications (Noolvi et al., 2014).
Tuberculostatic Activity
The synthesis and reaction of pyrazine derivatives substituted with hydrazinocarbodithioic acid revealed their in vitro tuberculostatic activity. This suggests the potential of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride analogs in tuberculosis treatment (Foks et al., 2004).
Antihypertensive Activity
A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, related to N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride, highlighted its role as a potential alpha-2-imidazoline receptor agonist for hypertension treatment. This work involved experimental and theoretical (DFT) analyses, underlining the compound's significance in pharmacology (Aayisha et al., 2019).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-alzheimer, and antihypertensive targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to a broad range of biological activities . For instance, some thiazole derivatives can inhibit the biosynthesis of prostaglandins , while others can interact with nicotinic acetylcholine receptor sites .
Biochemical Pathways
For example, some thiazole derivatives can suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
It’s known that the pharmacokinetics and pharmacodynamics of many compounds can be influenced by various factors, including physiological conditions, genetic factors, and the presence of other drugs .
特性
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2S.ClH/c1-6(2)3-10-4-7-5-11-8(9)12-7;/h5-6,10H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXNELINIOJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=C(S1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)
![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2918819.png)
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918822.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2918826.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2918827.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2918828.png)
![(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2918829.png)
